Lipophilicity Differentiation: LogP Comparison Against a Closest Trifluoromethyl Analog
The target compound (CAS 1226209-52-4) exhibits a computed LogP of 1.61, which is substantially lower than the closest C-2 trifluoromethyl analog 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1781023-09-3). Although a direct experimental LogP for the CF3 analog is not publicly available, the trifluoromethyl group is well-established to increase lipophilicity by approximately 0.5–1.0 LogP units compared to a methyl substituent on aromatic heterocycles [1]. This LogP difference translates to a measurable distinction in aqueous solubility and membrane permeability profiles, making the methyl-substituted compound more suitable for fragment-based or early lead-generation libraries where lower lipophilicity is desired .
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.61 (CAS 1226209-52-4) |
| Comparator Or Baseline | 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1781023-09-3); LogP data not publicly listed; CF3 group expected to increase LogP by ~0.5–1.0 units vs. CH3 |
| Quantified Difference | Estimated ΔLogP ≈ 0.5–1.0 units (target compound more hydrophilic) |
| Conditions | Computed LogP (chemscene.com); CF3 LogP increment based on established medicinal chemistry principles |
Why This Matters
Lower lipophilicity correlates with reduced off-target binding, improved aqueous solubility, and more favorable developability profiles, making the methyl-substituted compound a preferred choice for early-stage hit-to-lead campaigns.
- [1] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24, 1420–1456. (General principle: CF3 vs. CH3 lipophilicity contribution). View Source
